WS 30581B

Description

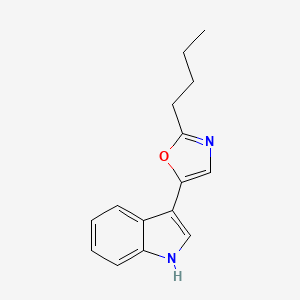

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-butyl-5-(1H-indol-3-yl)-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O/c1-2-3-8-15-17-10-14(18-15)12-9-16-13-7-5-4-6-11(12)13/h4-7,9-10,16H,2-3,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDXRUFFDZPXAHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=NC=C(O1)C2=CNC3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50918126 | |

| Record name | 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

93773-63-8 | |

| Record name | WS 30581B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093773638 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(2-Butyl-1,3-oxazol-5-yl)-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50918126 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Discovery, Isolation, and Producing Organisms of Ws 30581b

Microbial Origin and Taxonomy

WS 30581B is a natural product primarily isolated from various microorganisms, particularly actinomycetes and certain bacteria. Its production has been linked to specific species within these groups.

Isolation from Streptoverticillium waksmanii Strains

A significant source of this compound is the actinomycete species Streptoverticillium waksmanii. Studies have consistently reported the isolation of this compound from strains of Streptoverticillium waksmanii. nih.govnih.govnih.govwikipedia.org This organism is recognized as a producer of antiplatelet agents, including WS 30581A and this compound. nih.govwikipedia.org this compound, along with WS 30581A, has been identified as a new pimprinine (B1677892) analog produced by Streptoverticillium waksmanii. nih.govwikipedia.org Another related species, Streptoverticillium griseocarneum, has also been reported to produce this compound. nih.gov

Identification in Streptomyces Species

While Streptoverticillium waksmanii is a primary source, this compound and related pimprinine derivatives have also been associated with Streptomyces species. Streptomyces is a genus within the family Streptomycetaceae, which also includes Streptoverticillium. wikipedia.org Pimprinine, a compound structurally related to this compound, was originally isolated from Streptomyces pimprina. nih.gov Research on Streptomyces species has led to the isolation of pimprinine derivatives, and some studies mention this compound as a known congener found in extracts from certain Streptomyces strains, such as Streptomyces sp. Lv3-13 and Streptomyces sp. NEAU-C99. nih.gov

Detection in Pseudomonas Species Extracts

More recently, this compound has also been identified in extracts from Pseudomonas species. Pseudomonas strains are known to produce various oxazole-containing natural products, including labradorins and pseudopyronines. Investigations into the secondary metabolites of Pseudomonas species have led to the identification of synthesized oxazoles that are identical to natural products, including this compound, found in these bacterial extracts. One study explicitly reported the identification of this compound from Pseudomonas spp. extracts.

Here is a summary of the microbial sources identified for this compound:

| Organism Type | Species/Strain | Reference(s) |

| Actinomycete | Streptoverticillium waksmanii | nih.govnih.govnih.govwikipedia.org |

| Actinomycete | Streptoverticillium griseocarneum | nih.gov |

| Actinomycete | Streptomyces species | nih.gov |

| Bacteria | Pseudomonas species |

Methodologies for Compound Isolation and Purification

The isolation and purification of this compound from microbial fermentation broths involve several standard biochemical separation techniques.

Solvent Extraction Techniques

Solvent extraction is a fundamental step in the isolation of this compound from the complex mixture of compounds present in microbial cultures. This technique utilizes the differential solubility of this compound in various organic solvents compared to the aqueous fermentation broth and cellular debris. Studies on the isolation of this compound from Streptoverticillium waksmanii have employed solvent extraction as an initial purification step. nih.govwikipedia.org This process typically involves extracting the active compounds from the culture broth or mycelia using suitable organic solvents.

Chromatographic Separation Approaches

Following solvent extraction, chromatographic methods are crucial for further purifying this compound to obtain the compound in a highly pure form. Various chromatographic techniques have been applied, taking advantage of differences in compound properties such as polarity, size, and affinity. Column chromatography, a widely used method, has been specifically mentioned in the purification of this compound from microbial sources. nih.govwikipedia.org This technique involves passing the extracted material through a stationary phase, allowing for the separation of this compound from other co-extracted compounds based on their differential interactions with the stationary and mobile phases. The specific type of stationary phase and solvent system used can be optimized for effective separation.

Here is a summary of the isolation and purification methods commonly used for this compound:

| Method | Description | Application in this compound Isolation | Reference(s) |

| Solvent Extraction | Separating compounds based on differential solubility | Initial extraction from broth/mycelia | nih.govwikipedia.org |

| Column Chromatography | Separating compounds based on differential partitioning | Further purification step | nih.govwikipedia.org |

Structural Elucidation and Comparative Analysis of Ws 30581b

Core Structural Features of WS 30581B

The fundamental structure of this compound is characterized by the presence of two key heterocyclic systems linked together: an indole (B1671886) ring and an oxazolyl moiety. ctdbase.orgnih.gov

Oxazolyl Moiety and Alkyl Substitution

Attached to the indole ring system is an oxazolyl moiety. The oxazole (B20620) ring is a five-membered heterocyclic ring containing one oxygen and one nitrogen atom. In the case of this compound, this oxazole ring is substituted with an alkyl chain, specifically a butyl group. ctdbase.orgnih.gov The presence of this butyl group contributes to the lipophilicity of the compound, which can influence its ability to cross biological membranes and interact with various molecular targets. ctdbase.org The structural relationship to pimprinine (B1677892), pimprinethine, and WS-30581 A highlights the variation in the alkyl substituent on the oxazole ring, with this compound possessing a butyl group where pimprinine has a methyl, pimprinethine an ethyl, and WS-30581 A a propyl group. nih.gov

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools in the structural elucidation of organic compounds like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are routinely employed to determine the molecular structure, identify functional groups, and confirm the purity of isolated compounds. acs.org

Nuclear Magnetic Resonance (NMR) Data Analysis

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H NMR and ¹³C NMR spectra, the positions of atoms and their connectivity can be determined. While detailed, specific NMR data for this compound was not extensively available in the consulted literature, NMR analysis has been utilized in the structural characterization of this compound and related pimprinine analogs. For compounds containing indole and oxazole rings with alkyl substituents, characteristic signals corresponding to the aromatic protons and carbons of the indole, the protons and carbons of the oxazole ring, and the aliphatic protons and carbons of the butyl chain would be expected in their respective NMR spectra. Analysis of 2D NMR techniques such as COSY, HSQC, and HMBC would further aid in confirming the correlations between protons and carbons, solidifying the structural assignment.

Mass Spectrometry (MS) Fragmentation Patterns

Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern, which can help in deducing its structure. The molecular ion peak in the mass spectrum corresponds to the molecular weight of the intact molecule. Fragmentation of the molecule in the mass spectrometer produces characteristic ions whose masses provide clues about the substructures present. Mass spectrometry has been used in the analysis of this compound and related oxazole derivatives. Studies on related natural oxazoles have indicated a characteristic MS fragment at m/z 130 [M + H]⁺, which is likely associated with a common fragmentation pathway involving the oxazole-indole linkage. Analysis of the fragmentation pattern specific to this compound would involve identifying fragment ions corresponding to the loss of the butyl group or parts of the indole or oxazole rings, providing further confirmation of its structure.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Integration

HPLC-MS is a powerful hyphenated technique that combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the detection and identification power of Mass Spectrometry (MS). This technique is particularly useful for analyzing complex mixtures and isolating and characterizing individual components. HPLC-MS has been employed in the identification and isolation of this compound and other oxazole derivatives from natural sources. The HPLC component separates compounds based on their differential interactions with a stationary phase, while the online MS detector provides mass information for the eluting components. This allows for the determination of the molecular weight of separated compounds and provides fragmentation data for structural confirmation. Detailed analysis of HPLC-MS data for this compound would involve examining its retention time under specific chromatographic conditions and correlating it with the mass spectral data obtained, including the molecular ion and characteristic fragment ions.

| Spectroscopic Technique | Information Provided | Application to this compound |

| NMR Spectroscopy | Molecular structure, functional groups, connectivity | Used in structural characterization; expected to show signals for indole, oxazole, and butyl group. |

| Mass Spectrometry | Molecular weight, fragmentation pattern | Used in analysis; characteristic fragment at m/z 130 observed for related oxazoles. |

| HPLC-MS | Separation, molecular weight, fragmentation pattern | Used in identification and isolation from mixtures. |

Analogous Relationships with Related Natural Products

This compound is part of a family of naturally occurring 5-(3'-indolyl)oxazoles, which includes a variety of related compounds such as pimprinine, pimprinethine, WS-30581A, labradorins 1 and 2, pimprinol A, B, and C, martefragin A, deaminomartefragin A, almazole C and D, breitfussin A and B, and dipimprinine E and F researchgate.netmdpi.comresearchgate.netresearchgate.net. These compounds share the common 5-(3'-indolyl)oxazole scaffold, which is considered a privileged heterocyclic structure found in many biologically interesting natural products and potential therapeutic agents researchgate.netresearchgate.netresearchgate.net. The structural variations within this family often lie in the substituents attached to the oxazole ring or modifications to the indole ring nih.govresearchgate.netscielo.br.

Pimprinine and Pimprinethine Structural Comparisons

Pimprinine and pimprinethine are closely related structural analogs of this compound. The primary structural difference between pimprinine, pimprinethine, WS-30581A, and WS-30581B lies in the length of the alkyl chain attached to the oxazole ring nih.govresearchgate.net. Pimprinine has a methyl group (R1 = CH₃), pimprinethine has an ethyl group (R1 = CH₂CH₃), WS-30581A has a propyl group (R1 = CH₂CH₂CH₃), and WS-30581B has a butyl group (R1 = CH₂CH₂CH₂CH₃) at this position nih.govresearchgate.net. This difference in the alkyl chain length is understood to contribute to variations in their biological activities, such as antiviral activity and cytotoxicity nih.gov.

Here is a comparison of the structures:

| Compound | R¹ Group on Oxazole Ring |

| Pimprinine | -CH₃ |

| Pimprinethine | -CH₂CH₃ |

| WS-30581A | -CH₂CH₂CH₃ |

| WS-30581B | -CH₂CH₂CH₂CH₃ |

These structural differences, specifically the addition of a methyl group in the alkyl chain for each subsequent compound in the series, are believed to lead to variations in their biological activities nih.gov.

WS-30581A and Other Congeners

WS-30581A is a direct congener of this compound, differing by a single methyl group in the alkyl chain attached to the oxazole ring, as mentioned above nih.govresearchgate.net. Both WS-30581A and WS-30581B were initially identified as new pimprinine analogs produced by Streptoverticillium waksmanii and were found to have inhibitory effects on platelet aggregation jst.go.jpscielo.br.

The broader family of 5-(3'-indolyl)oxazoles, to which this compound belongs, includes numerous other congeners with diverse structural variations and biological activities researchgate.netmdpi.comresearchgate.netresearchgate.net. These congeners can differ in the nature and position of substituents on both the indole and oxazole rings, as well as potential modifications to the core heterocyclic system or dimerization researchgate.netfrontiersin.org. Examples of these congeners include pimprinaphine, labradorins 1 and 2, and various pimprinol and almazole derivatives researchgate.netmdpi.comresearchgate.net. The shared indolyl-oxazole scaffold is a key feature linking these compounds structurally researchgate.netresearchgate.netresearchgate.net.

Labradorins and Their Structural Linkages

Labradorins 1 and 2 are also members of the 5-(3'-indolyl)oxazole family of natural products, structurally linked to this compound through the common indolyl-oxazole core researchgate.netmdpi.comresearchgate.netresearchgate.net. While specific detailed structural comparisons between this compound and the labradorins in the search results are limited to their classification within the same structural family, their inclusion in lists of related compounds highlights their analogous relationship researchgate.netmdpi.comresearchgate.netresearchgate.net. Labradorin 1, for instance, has been reported to show activity against human cancer cell lines iscbindia.com. The shared scaffold suggests that these compounds likely arise from similar biosynthetic pathways and their structural variations contribute to their differing biological profiles d-nb.info.

Biosynthetic Pathways and Precursor Incorporation Studies of Ws 30581b

Proposed Biogenesis from Amino Acid Precursors

Studies suggest that WS 30581B is derived from amino acid precursors, which serve as the fundamental building blocks for its indolyloxazole structure. nih.govthieme-connect.comfrontiersin.org

Tryptophan as a Key Indole (B1671886) Moiety Precursor

Tryptophan, an essential aromatic amino acid, has been identified as a crucial precursor for the indole moiety of this compound and related indolyloxazole alkaloids. thieme-connect.comfrontiersin.org Labeling experiments in producing organisms have demonstrated the incorporation of carbon atoms from tryptophan into the indole ring system of these compounds. d-nb.infobeilstein-journals.orgresearchgate.net Tryptophan is a known precursor for various indole-containing natural products and undergoes diverse metabolic transformations in biological systems. frontiersin.orgfishersci.atnih.govnih.gov

Involvement of Other Amino Acid Metabolites

Beyond tryptophan, other amino acid metabolites are proposed to contribute to the biosynthesis of this compound. While specific details regarding the involvement of other amino acids in the context of this compound biosynthesis are still being elucidated, general amino acid biosynthesis pathways involve intermediates derived from central metabolic routes such as glycolysis and the TCA cycle. basicmedicalkey.comlibretexts.org For instance, amino acids like alanine, valine, leucine, and isoleucine are derived from pyruvate, while aspartate and asparagine originate from oxaloacetate, and glutamate, glutamine, proline, and arginine are synthesized from α-ketoglutarate. nih.govbasicmedicalkey.comlibretexts.orgwikipedia.org The incorporation of specific amino acid-derived fragments, in addition to the indole moiety from tryptophan, is necessary to assemble the complete structure of this compound.

Enzymatic Machinery and Mechanisms in Biosynthesis

The formation of this compound involves a series of enzymatic transformations catalyzed by specific proteins within the producing organism. Genetic and biochemical studies have begun to shed light on the key enzymes responsible for this biosynthetic pathway. nih.govresearchgate.net

N-acyltransferase Role

An N-acyltransferase enzyme has been implicated in the biosynthesis of indolyloxazole alkaloids, including this compound. nih.govresearchgate.net N-acyltransferases catalyze the transfer of an acyl group from an acyl donor (often acyl-CoA) to an amine acceptor. wikipedia.orgnih.govfrontiersin.orgbiorxiv.org In the context of this compound biosynthesis, an N-acylation step is likely involved in attaching a precursor molecule, potentially derived from another amino acid, to the tryptophan-derived intermediate. nih.govresearchgate.net The precise substrate specificity and mechanism of the N-acyltransferase involved in this compound biosynthesis are areas of ongoing research.

Non-heme Diiron Desaturase-like Enzyme Activity

A non-heme diiron desaturase-like enzyme has also been identified as a key player in the biosynthesis of indolyloxazole alkaloids. nih.govresearchgate.net Non-heme diiron enzymes are a diverse class of metalloenzymes involved in various oxidative reactions, including desaturation, hydroxylation, and cyclization. nih.govcapes.gov.br The desaturase-like activity in this pathway is proposed to be involved in the formation of the oxazole (B20620) ring system, potentially through an oxidative cyclization mechanism. researchgate.net Heterologous expression studies have indicated that both the N-acyltransferase and the non-heme diiron desaturase-like enzyme are sufficient for the production of indolyloxazoles. researchgate.netresearchgate.net

Cyclization and Oxidation Processes

Genomic Context of Biosynthetic Gene Clusters

The genes responsible for the biosynthesis of natural products like this compound are typically organized into biosynthetic gene clusters (BGCs) within the organism's genome. These clusters often contain genes encoding the core biosynthetic enzymes, tailoring enzymes that modify the basic structure, regulatory proteins that control gene expression, and transport proteins involved in the export of the final product or intermediates.

The identification and characterization of BGCs are facilitated by genome sequencing and bioinformatics tools, which can predict potential clusters based on the presence of genes encoding known biosynthetic enzyme families such as non-ribosomal peptide synthetases (NRPSs) or polyketide synthases (PKSs), although oxazole formation can also occur independently of these large modular enzymes. Studies on other oxazole and benzoxazole (B165842) alkaloids from microorganisms like Streptomyces and Micromonospora have successfully identified such BGCs, providing a genetic basis for their production. The genomic context of these clusters, including the arrangement and potential co-regulation of neighboring genes, offers clues about the coordinated enzymatic steps involved in the biosynthetic pathway. While a specific BGC for this compound in Streptoverticillium waksmanii was not detailed in the consulted literature, the principle of clustered organization of biosynthetic genes is expected to apply.

Comparative Biosynthetic Analyses with Related Oxazole Alkaloids

Comparative biosynthetic analyses with related oxazole alkaloids reveal both conserved mechanisms and variations in the pathways leading to these diverse structures. The fundamental cyclodehydration and dehydrogenation reactions forming the oxazole ring are a common theme across many oxazole-containing natural products, including peptide-derived oxazoles and various alkaloids. nih.gov

Another notable example comes from the biosynthesis of indolyl oxazole alkaloids in Pseudomonas species, which are structurally related to this compound (a 5-(3-indolyl)oxazole derivative). ctdbase.orgnih.gov Research has shown that the oxazole ring formation in these compounds is catalyzed by a desaturase-like enzyme, representing a specific enzymatic solution for this cyclization and dehydrogenation process. nih.gov This contrasts with other potential mechanisms and highlights the enzymatic diversity in natural product biosynthesis. Comparative genomic and enzymatic studies of BGCs from different oxazole alkaloid producers can shed light on the evolution of these pathways and the substrate specificity of the involved enzymes.

Analyzing the biosynthesis of this compound in the context of these related pathways can help in understanding the specific enzymatic machinery employed by Streptoverticillium waksmanii for its production and potentially facilitate the identification of the relevant BGC.

Chemical Synthesis and Analog Design Strategies for Ws 30581b

Total Synthesis Approaches for WS 30581B and Analogues

The total synthesis of this compound has been achieved through efficient and innovative routes that often aim for brevity and high yield. These approaches are crucial not only for confirming the structure of the natural product but also for providing access to sufficient quantities for biological evaluation and further analog development.

A significant breakthrough in the synthesis of this compound and its congeners was the development of a one-pot total synthesis. This strategy is highly efficient as it minimizes the number of separate reaction and purification steps, thereby saving time and resources. Wu and co-workers successfully applied an I2–DMSO mediated heterocyclic synthesis strategy to achieve the first total synthesis of several chiral alkaloids, including WS-30581B, in a single pot from commercially available starting materials like amino acids. nih.gov This approach mimics the biosynthetic pathways of aromatic alkaloids, involving a cascade of reactions to construct the complex molecular architecture. nih.gov

The one-pot synthesis of WS-30581B and related natural products showcases the power of tandem reactions in complex molecule synthesis. The following table summarizes the natural products synthesized using this one-pot methodology.

| Compound | Molecular Formula | Key Bioactivity |

| This compound | C15H16N2O | Platelet aggregation inhibitor, Antithrombotic, Antiviral |

| Pimprinol A | C16H18N2O | - |

| WS-30581A | C14H14N2O | Platelet aggregation inhibitor, Antiviral |

| Laboradorin 1 | C16H18N2O | Antitumor |

| Uguenenazole | C16H17N3O | - |

This table presents a selection of related alkaloids synthesized alongside this compound in a one-pot reaction, highlighting their structural similarity and diverse biological activities.

The core of the successful one-pot synthesis of this compound is an iodine-mediated reaction. nih.gov Molecular iodine is utilized as a versatile reagent that acts as an oxidizing agent and promotes the necessary aromatization steps. nih.gov This methodology is part of a broader class of iodine-mediated reactions for the construction of N-heterocycles from readily available precursors like α-amino acids. nih.gov The reaction proceeds under mild conditions and demonstrates high functional group tolerance, making it a powerful tool for the synthesis of diverse heterocyclic compounds. The mechanism of this transformation is complex, involving an integrated sequence of iodination, Kornblum oxidation, condensation, decarboxylation, annulation, and a final oxidation step to yield the 5-(3-indolyl)oxazole core. nih.gov

A key feature of the iodine-mediated one-pot synthesis of this compound is the in-situ generation of reactive intermediates through decarboxylation and deamination of α-amino acids. nih.gov This process can be viewed as a decarboxylative and deaminative domino sequence, where the amino acid serves as a synthon for a portion of the final heterocyclic structure. nih.gov This transformation is significant as it represents a form of biomass conversion, utilizing naturally abundant starting materials for the construction of complex alkaloids. nih.gov The ability to achieve decarboxylative coupling and cyclization in a single pot highlights the efficiency and ingenuity of this synthetic strategy. nih.gov

Solid-Phase Synthesis Techniques for Library Generation

While a specific solid-phase synthesis for a library of this compound has not been extensively reported, the methodology for the solid-phase synthesis of the core 5-(3-indolyl)oxazole scaffold has been developed. This technique is crucial for the generation of chemical libraries for high-throughput screening and drug discovery. The solid-phase approach allows for the rapid and parallel synthesis of a large number of analogs by attaching a starting material to a solid support and then carrying out a series of reactions. A key advantage is the simplification of purification, as excess reagents and by-products can be washed away from the resin-bound product. This methodology has been successfully applied to the synthesis of 5-(3-indolyl)oxazoles with potential biological activities, such as the inhibition of lipid peroxidation. The principles of this solid-phase synthesis can be directly applied to generate a library of this compound derivatives for further biological evaluation.

Synthetic Routes for Novel Derivatives and Structural Modifications

The development of synthetic routes to novel derivatives of this compound is driven by the need to explore the structure-activity relationship (SAR) and to optimize the biological properties of the parent compound. The 5-(3-indolyl)oxazole scaffold is a privileged structure in medicinal chemistry, and modifications at various positions of the indole (B1671886) ring and the oxazole (B20620) ring can lead to significant changes in bioactivity.

The chemical structures of this compound and its close analogs, such as pimprinine (B1677892) and WS-30581A, differ subtly, often by just a methyl group, yet these small changes can lead to significant variations in their antiviral activity and cytotoxicity. nih.gov This observation underscores the potential for optimizing bioactivity through targeted structural modifications. Synthetic strategies are therefore focused on creating a diverse range of analogs to probe these structural nuances. For instance, the synthesis of novel pimprinine analogues has been a fruitful area of research, leading to compounds with potent and broad-spectrum fungicidal activity. These studies provide a roadmap for the rational design of more effective this compound derivatives. The general approach involves synthesizing a library of compounds with systematic variations and then screening them for improved biological activity and reduced toxicity.

Introduction of Specific Functional Groups in this compound Analog Design

The strategic introduction of specific functional groups is a cornerstone of medicinal chemistry, aimed at optimizing the pharmacological profile of a lead compound. In the context of this compound, a 5-(3'-indolyl)oxazole natural product, analog design strategies focus on modifying its core structure to enhance potency, selectivity, and pharmacokinetic properties. Research in this area has explored the impact of various functional groups on the biological activity of the broader class of indolyl-oxazoles, offering insights into potential modifications for this compound.

The core structure of this compound, featuring an indole nucleus linked to an oxazole ring, presents several positions amenable to functional group modification. Key areas for analog design include the alkyl side chain at the C2 position of the oxazole ring, the indole nitrogen, and various positions on the indole ring itself.

Modification of the C2-Alkyl Side Chain

The C2 position of the oxazole ring in this compound bears a butyl group. Synthetic methodologies, such as those employing gold-catalyzed reactions, allow for the variation of this alkyl group by utilizing different nitriles as starting materials. This flexibility enables the exploration of how the length, branching, and incorporation of various functional groups on this side chain influence biological activity. While specific structure-activity relationship (SAR) data for a series of C2-modified this compound analogs is not extensively detailed in publicly available literature, general principles of medicinal chemistry suggest that alterations to this lipophilic chain could significantly impact receptor binding and pharmacokinetic parameters.

Substitution on the Indole Ring

The indole nucleus is another critical component for the biological activity of this class of compounds. Studies on related 5-(3-indolyl)oxazole derivatives have shown that the introduction of substituents on the indole ring can modulate their pharmacological effects. For instance, the addition of a chlorine atom to the 5-position of the indole ring in some oxazolyl-indoles has been shown to enhance their antiproliferative properties. This suggests that the electronic and steric properties of substituents on the indole moiety can play a crucial role in the molecule's interaction with its biological targets.

Bioisosteric Replacement of the Oxazole Ring

Research Findings on Functional Group Introduction

| Modification Site | Functional Group Introduced | Observed Effect on Biological Activity (in related compounds) |

| Indole Ring (C5) | Chlorine | Enhanced antiproliferative activity |

| Oxazole Ring (C2) | Varied Alkyl/Aryl Groups | Modulates lipophilicity and potential receptor interactions |

| Oxazole Core | Sulfur (Thiazole) | Increased antiproliferative activity |

| Oxazole Side Chain | Carbothioamide | Enhanced antiproliferative activity |

This table is generated based on findings from related indolyl-oxazole and indolyl-thiazole compounds and serves as a predictive guide for this compound analog design in the absence of direct, comprehensive SAR studies on this compound itself.

Further targeted research focusing on the systematic introduction of a diverse range of functional groups onto the this compound scaffold is necessary to elucidate a detailed structure-activity relationship and to fully exploit its therapeutic potential.

Mechanistic and Cellular Research on Ws 30581b Bioactivities

Antiplatelet Activity of WS 30581B

Initial studies identified this compound as a potent agent affecting platelet function. nih.gov The compound was isolated and purified from its microbial source and subsequently characterized for its effects on hemostasis. nih.govgoogle.com

This compound is recognized as an antiplatelet agent. nih.govepdf.pub Laboratory studies have demonstrated that it possesses potent inhibitory effects on platelet aggregation. nih.govresearchgate.net These findings established its profile as a platelet aggregation inhibitor. epdf.pub

The primary mechanism identified for this compound in thromboregulation is its direct inhibition of platelet aggregation. nih.govepdf.pub This activity classifies it as an antithrombotic agent. epdf.pub

Table 1: Summary of this compound Antiplatelet Activity

| Activity | Description | Source Organism |

|---|---|---|

| Antiplatelet Agent | Inhibits the aggregation of platelets. | Streptoverticillium waksmanii |

| Antithrombotic Agent | Shows potential to prevent the formation of thrombi. | Streptoverticillium waksmanii |

Antiviral Activity of this compound

Further research has explored the bioactivity of this compound against viral pathogens, specifically focusing on Enterovirus 71 (EV71). windows.netzgkjcx.com

This compound has been shown to be an effective inhibitor of Enterovirus 71 replication in cell-based assays. windows.netresearchgate.net Studies using human rhabdomyosarcoma (RD) cells demonstrated its capacity to counteract the virus. windows.net The compound exhibited more potent inhibitory activity against EV71 than the reference drug, ribavirin, with a reported 50% effective concentration (EC50) of 11 μM and a selectivity index (SI) of 21. windows.net

In vitro experiments have confirmed that this compound inhibits the cytopathic effects (CPE) induced by EV71. windows.net Treatment of infected RD cells with this compound resulted in nearly complete inhibition of the characteristic cell rounding and detachment caused by the virus. windows.net

Scientific findings indicate that this compound effectively reduces the yield of progeny EV71. windows.netresearchgate.net The mechanism of action for this antiviral effect targets the early stages of the EV71 replication cycle. windows.netresearchgate.net Specifically, this compound has been found to inhibit viral RNA replication and protein synthesis. windows.netresearchgate.netzgkjcx.com

Table 2: Antiviral Efficacy of this compound against EV71 in RD Cells

| Compound | EC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 11 | >232 | 21 |

| Ribavirin (Control) | 102 | >1234 | 12 |

Based on a review of available scientific literature, the compound “this compound” is identified as an antiplatelet agent, and there is no information available regarding its potential antiviral bioactivities. One study describes this compound and its counterpart, WS 30581A, as new pimprinine (B1677892) analogs produced by a strain of Streptoverticillium waksmanii. nih.gov This research focused on their potent inhibitory effects on platelet aggregation. nih.gov

Consequently, it is not possible to generate an article on the "" with a focus on antiviral actions, as the foundational premise is not supported by the referenced search results. The detailed outline provided, including topics such as the prevention of virus-induced apoptosis, mechanisms of antiviral action against Enterovirus 71 (EV71), and broad-spectrum antiviral potential, cannot be addressed for compound this compound with the available information.

Broad-Spectrum Antiviral Potential

Investigational Antifungal Activities in Related Analogs

While the primary focus of this compound research has been on its antiviral properties, studies on related pimprinine analogs have explored their potential as antifungal agents.

To understand the mode of action for the observed antifungal activity in pimprinine derivatives, molecular docking studies have been performed. These computational analyses have suggested that certain pimprinine analogs can bind to leucyl-tRNA synthetase researchgate.netresearchgate.net. This enzyme is crucial for protein biosynthesis in fungi, and its inhibition could explain the antifungal effects of these compounds. The docking models indicate that these derivatives may interact with the active site of the enzyme, presenting a potential mechanism for their antifungal action researchgate.net.

Other Reported Biological Activities of the Pimprinine Family (this compound Context)

The pimprinine family of compounds, to which this compound belongs, has been associated with a range of other biological activities, providing a broader context for its potential therapeutic applications.

Natural products containing indole (B1671886) moieties, a core structural feature of the pimprinine family, have been reported to possess anti-inflammatory properties researchgate.netnih.gov. The mechanisms underlying these effects often involve the modulation of key inflammatory pathways. While specific studies on the anti-inflammatory effects of this compound are not detailed, the known activities of related compounds suggest that this is a potential area for future investigation. The anti-inflammatory action of such compounds can be attributed to the inhibition of pro-inflammatory mediators and enzymes involved in the inflammatory cascade researchgate.netnih.govmdpi.com.

Antimicrobial Properties

This compound is identified as a new pimprinine analog. nih.gov Research into pimprinine and its derivatives has revealed significant antimicrobial capabilities, particularly against fungal pathogens. Pimprinine, an indole alkaloid, is produced by various species of Streptomyces. nih.gov Studies have shown that pimprinine and its related compound, streptochlorin, exhibit potent bioactivity against a range of phytopathogens. nih.govmdpi.com

While pimprinine and streptochlorin themselves show promise, their potency at lower concentrations has been a limitation for further development as standalone antifungal agents. nih.gov This has led to research focused on the structural modification of these parent compounds to enhance their antifungal activity. nih.govmdpi.com A key finding from these studies is that the 5-(3′-indolyl)oxazole core is essential for maintaining antifungal properties. nih.gov

In one study, novel derivatives of pimprinine and streptochlorin were synthesized and evaluated for their antifungal activity against six common phytopathogenic fungi. Several of these new compounds demonstrated excellent effects. For instance, compounds 4a and 5a showed 99.9% growth inhibition against Gibberella zeae and Alternaria Leaf Spot, respectively, at a concentration of 50 μg/mL. mdpi.com The EC50 values for compounds 4a , 5a , 8c , and 8d indicated that they were more active than the commercial fungicides Azoxystrobin and Boscalid. mdpi.com Molecular docking studies suggest that these compounds may exert their antifungal effects by binding to leucyl-tRNA synthetase, similar to the action of the known antifungal agent AN2690. nih.gov

The following table summarizes the antifungal activity of selected pimprinine derivatives against various phytopathogenic fungi.

| Compound | Target Fungi | Inhibition (%) at 50 μg/mL | EC50 (μg/mL) |

| 4a | Gibberella zeae | 99.9% | More active than Azoxystrobin and Boscalid |

| 5a | Alternaria Leaf Spot | 99.9% | More active than Azoxystrobin and Boscalid |

| 8c | - | - | More active than Azoxystrobin and Boscalid |

| 8d | - | - | More active than Azoxystrobin and Boscalid |

Anticancer Cell Line Studies

While direct studies on the anticancer activity of this compound are not available, research into related chemical structures and microbial secondary metabolites provides a basis for potential investigation. The core structure of pimprinine, to which this compound is related, is an indole alkaloid. nih.govnih.gov Various indole derivatives have been investigated for their anticancer properties.

For example, a study on a new phenolic compound, millettinol, which shares some structural similarities with indole alkaloids, demonstrated strong cytotoxicity against BCA-1 tumor cell lines with an IC50 of 3.44 μg/mL. nih.gov Furthermore, synthetic cyanopyridine derivatives have been designed and evaluated for their anti-breast cancer activity. nih.gov In one study, compounds 7h and 8f showed potent anticancer activity against the MCF-7 cell line, with IC50 values of 1.89 and 1.69 μM, respectively, which were more potent than the reference drug doxorubicin. nih.gov These compounds were found to inhibit PIM-1 kinase, induce apoptosis, and arrest the tumor cells in the S phase of the cell cycle. nih.gov

The table below presents the anticancer activity of selected cyanopyridine derivatives against the MCF-7 breast cancer cell line.

| Compound | Target Cell Line | IC50 (μM) | Mechanism of Action |

| 7h | MCF-7 | 1.89 | PIM-1 Kinase Inhibition, Apoptosis Induction, S-phase Arrest |

| 8f | MCF-7 | 1.69 | PIM-1 Kinase Inhibition |

| Doxorubicin (Reference) | MCF-7 | - | - |

Neuroprotective Research

There is currently no direct research on the neuroprotective effects of this compound or its parent compound, pimprinine. However, the broader class of indole alkaloids and other heterocyclic compounds has been a subject of interest in neuroprotective research.

For instance, piperine, a major alkaloid with a structure containing a piperidine ring, has demonstrated neuroprotective effects in models of Alzheimer's disease. mdpi.com Its mechanisms of action include antioxidant and anti-acetylcholinesterase activities, as well as the inhibition of neuronal inflammation and apoptosis. mdpi.com Similarly, indole derivatives have been explored for their potential in treating neurodegenerative diseases. Preliminary structure-activity relationship studies have suggested that the addition of an indole fragment and an electron-donating group at the C-5 position on the indole ring may confer neuroprotective effects. mdpi.com

While this does not directly implicate this compound in neuroprotection, the established neuroprotective activities of other indole-containing compounds suggest that this could be a potential area for future investigation.

Anti-angiogenesis and Anti-cell Proliferation

Specific studies on the anti-angiogenic and anti-cell proliferation activities of this compound have not been identified. However, research into analogous compounds and other microbial secondary metabolites has shown significant activity in these areas.

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. nih.gov The development of anti-angiogenic therapies is a key focus in cancer research. nih.gov Simplified analogs of cortistatin A, a marine natural product, have been synthesized and evaluated for their antitumor and anti-angiogenic activities. mdpi.com One such analog, the pyridone analog 19 , which bears a methyl group at C-2 and a hydroxyl group at C-4, exhibited potent and selective growth inhibitory activity against human umbilical vein endothelial cells (HUVECs) with an IC50 of 0.001 µM. mdpi.com This compound also demonstrated excellent in vivo antitumor activity in mice. mdpi.com

The table below summarizes the antiproliferative activity of selected cortistatin A analogs against HUVECs and KB3-1 cancer cells.

| Compound | Target Cell Line | IC50 (µM) |

| 7 | HUVEC | 0.09 |

| 11 | HUVEC | 0.02 |

| 19 | HUVEC | 0.001 |

These findings, while not directly related to this compound, highlight the potential for microbial-derived and synthetic heterocyclic compounds to inhibit angiogenesis and cell proliferation, suggesting a possible avenue for future research into pimprinine analogs.

Structure Activity Relationship Sar Studies of Ws 30581b and Its Analogs

Impact of Alkyl Chain Variation on Biological Activity

The length and character of alkyl chains attached to heterocyclic structures can significantly influence their biological activity. researchgate.netnih.gov Studies on various classes of molecules, including N-alkyl-β-D-glycosylamine derivatives and imidazolium (B1220033) ionic liquids, have consistently shown a correlation between the length of the alkyl chain and the compound's potency. researchgate.netnih.gov For N-alkylaminosugars, antifungal activity against pathogens like Aspergillus niger is directly influenced by the variation in the alkyl chain length. nih.gov This relationship often dictates the compound's ability to interact with and disrupt biological membranes or specific enzyme pockets. In many heterocyclic compounds, a longer alkyl chain can enhance lipophilicity, which may improve cell penetration but can also lead to non-specific toxicity. researchgate.net The optimal chain length for maximum desired activity is a key parameter determined in SAR studies.

Influence of Oxazole (B20620) Ring Substituents on Bioactivity

The 5-(3′-indolyl)oxazole core is considered essential for the antifungal activity of pimprinine (B1677892) and its derivatives. nih.gov Modifications to the oxazole ring have profound effects on the compound's biological profile.

Substituents at the 2-position: Research indicates that small alkyl substituents, such as methyl (CH₃) or ethyl (C₂H₅), at the 2-position of the oxazole ring are favorable for potent antifungal activity. nih.govresearchgate.net Increasing the size of the substituent beyond this generally leads to a decrease in effectiveness. nih.gov

Substituents at the 4-position: The introduction of a halogen atom, particularly chlorine (Cl) or bromine (Br), at the 4-position of the oxazole ring generally results in more potent and broader-spectrum antifungal activity compared to unhalogenated analogs. nih.gov For instance, streptochlorin, a 4-chloro-analogue of pimprinine, demonstrates significant bioactivity. lookchem.com This suggests that the electronegativity and size of the halogen contribute favorably to the interaction with the biological target.

The following table summarizes the general effects of oxazole ring substitutions on antifungal activity based on available research. nih.gov

| Position on Oxazole Ring | Type of Substituent | Impact on Antifungal Activity |

| 2-position | Small Alkyl (e.g., H, Me, Et) | Favorable, often leads to more potent activity. |

| 2-position | Large Substituents | Detrimental to activity. researchgate.net |

| 4-position | Halogen (e.g., Cl, Br) | Generally enhances potency and broadens the antifungal spectrum. |

| 4-position | No Halogen | Typically results in lower activity compared to halogenated counterparts. |

Comparative SAR Analysis Across Pimprinine Derivatives

Pimprinine, streptochlorin, and related natural products like WS-30581 A and WS-30581 B belong to the class of 5-(3-indolyl) oxazoles. nih.govlookchem.com Comparative SAR analysis across this family provides a broader understanding of the key structural requirements for bioactivity.

The foundational 5-(3′-indolyl)oxazole scaffold is the essential moiety for maintaining antifungal activity. nih.gov While modifications to the oxazole ring are critical, as discussed above, changes to the indole (B1671886) ring also play a role. Introducing various substituents, such as methyl groups or halogens, on the indole ring has led to the development of highly active compounds. nih.gov

Computational Chemistry Approaches in SAR Development

Computational methods are increasingly used to accelerate the drug discovery process by providing insights into the molecular interactions that govern biological activity. nih.gov For pimprinine derivatives, molecular docking and Quantitative Structure-Activity Relationship (QSAR) studies have been instrumental. nih.govphyschemres.org

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule when bound to a second to form a stable complex. nih.govresearchgate.net This method is frequently used to understand how a ligand, such as a pimprinine derivative, might interact with a specific protein target. unar.ac.idmdpi.com

In studies of pimprinine analogs, molecular docking has been used to identify potential enzyme targets. For example, research suggests that some pimprinine derivatives may bind to leucyl-tRNA synthetase (LeuRS), an enzyme essential for protein synthesis in fungi. nih.govmdpi.com Docking models indicate that these compounds can fit into the enzyme's active site, interacting with key amino acid residues in a manner similar to known inhibitors. nih.govmdpi.com These in silico studies provide a theoretical basis for the observed antifungal activity and offer a perspective on the potential mode of action, guiding further experimental validation and lead optimization. researchgate.netmdpi.com

Quantitative Structure-Activity Relationships (QSAR) Potentials

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. nih.govdoaj.org The primary goal of a QSAR study is to develop a predictive model that can be used to estimate the activity of new, unsynthesized compounds. nih.govnih.gov

For pimprinine and related indole derivatives, QSAR models can be developed to predict their antifungal or other biological activities. bohrium.com These models are built by calculating a set of molecular descriptors (which quantify various physicochemical properties of the molecules) for a series of compounds with known activities. Statistical methods, such as multiple linear regression, are then used to create an equation that correlates these descriptors with activity. nih.gov

A robust QSAR model, validated through internal and external testing, can be a powerful tool. nih.govnih.gov It can help prioritize which new analogs to synthesize, saving time and resources. bohrium.com By analyzing the descriptors in the final QSAR model, researchers can also gain a better understanding of the structural features—such as specific electronic or steric properties—that are most important for bioactivity. nih.gov

Advanced Research Methodologies and Future Perspectives

Integrated Omics Approaches for Target Identification (e.g., Metabolomics, Proteomics)

While integrated omics approaches such as metabolomics and proteomics are powerful tools for unbiased target identification and understanding the global physiological effects of bioactive compounds, specific studies applying these techniques to elucidate the molecular targets of WS 30581B are not extensively detailed in the available scientific literature. Future research employing these platforms could provide significant insights into the direct binding partners and downstream pathway modulations responsible for its therapeutic effects.

Advanced Spectroscopic and Imaging Techniques for Cellular Localization and Interaction

Advanced imaging techniques have been utilized to understand the functional consequences of this compound activity within a cellular context. In studies investigating its antiviral properties against Enterovirus 71 (EV71), immunofluorescence assays were employed. windows.net These experiments demonstrated that in the presence of this compound, the synthesis of viral proteins was significantly suppressed. windows.net While this technique visualizes the downstream effect of the compound on viral protein expression, it does not directly show the subcellular localization of this compound itself. Future studies using advanced spectroscopic or imaging methods capable of tracking small molecules could reveal its distribution and interaction sites within the cell.

Chemoinformatic and Computational Drug Discovery Platforms

Computational methods are increasingly used to predict interactions and guide the development of natural product derivatives. For the broader family of pimprinine (B1677892) alkaloids, which includes this compound, molecular docking studies have been applied to investigate potential mechanisms of action. researchgate.net For instance, research on related compounds has used molecular docking to suggest a strong binding ability to the Tobacco Mosaic Virus (TMV) coat protein, proposing a mechanism that involves disrupting the viral structure to inhibit infection. researchgate.net These computational platforms offer a valuable strategy for hypothesizing the molecular targets of this compound and for designing novel analogues with improved activity.

Emerging Synthetic Strategies for Natural Product Analogues

Significant progress has been made in developing efficient synthetic routes to this compound and other 5-(3′-indolyl)oxazoles, facilitating access to the natural product and its analogues for further study. researchgate.netresearchgate.net These emerging strategies represent a shift towards more efficient and versatile chemical synthesis.

Notable methodologies include:

One-Pot Total Synthesis: A highly efficient, one-pot total synthesis has been developed that produces this compound and its natural congeners from commercially available amino acids. researchgate.netresearchgate.net This method integrates multiple chemical transformations—including iodination, Kornblum oxidation, condensation, decarboxylation, annulation, and oxidation—into a single sequential process. researchgate.net

Gold-Catalyzed Synthesis: Homogeneous gold catalysis has been successfully applied to construct the oxazole (B20620) core of this compound. This approach involves the coupling of an alkyne with a nitrile under the catalysis of a gold complex in the presence of an N-oxide as an oxidant.

Copper-Catalyzed Cyclization: An efficient two-step synthesis of related 2-phenyl-4,5-substituted oxazoles has been reported that uses an intramolecular copper-catalyzed cyclization of functionalized enamides as the key step.

These advanced synthetic methods are crucial for producing not only the natural product itself but also a diverse library of analogues for structure-activity relationship (SAR) studies.

Deepening Understanding of Biological Mechanisms of Action

Research has elucidated two primary biological mechanisms of action for this compound: antiviral activity and inhibition of platelet aggregation. thieme-connect.dewindows.net

Antiviral Activity: this compound has been identified as an effective inhibitor of Enterovirus 71 (EV71) replication. researchgate.netwindows.net Time-of-addition assays and mechanistic studies revealed that the compound targets the early stages of the viral replication cycle. windows.net Specifically, it suppresses EV71 replication by inhibiting both viral RNA and protein synthesis. researchgate.netwindows.net This dual inhibition prevents the production of new virus particles and protects cells from virus-induced apoptosis. windows.net

| Activity | Observation | Reference |

|---|---|---|

| Inhibition of Cytopathic Effect (CPE) | Nearly complete inhibition of EV71-induced CPE at higher concentrations. | windows.net |

| Reduction of Viral Yield | Significantly reduces the yield of progeny EV71. | windows.net |

| Inhibition of Viral RNA Synthesis | Demonstrated strong activity against viral RNA synthesis. | windows.net |

| Inhibition of Viral Protein Synthesis | Suppresses viral protein expression as confirmed by immunofluorescence assays. | windows.net |

| Prevention of Apoptosis | Prevents EV71-induced apoptosis in human rhabdomyosarcoma (RD) cells. | windows.net |

Anti-thrombotic Activity: this compound is also characterized as a potent inhibitor of platelet aggregation. thieme-connect.dethieme-connect.comresearchgate.net This activity suggests its potential as an antithrombotic agent. epdf.pub The ability to interfere with the process of platelet aggregation is a key mechanism for preventing the formation of blood clots.

Q & A

Basic Research Questions

Q. How should experimental designs be structured to synthesize WS 30581B with high purity and reproducibility?

- Methodological Answer :

- Step 1 : Define synthesis parameters (e.g., precursors, temperature, solvent systems) based on existing protocols. Use controlled variables to isolate critical factors affecting purity .

- Step 2 : Incorporate iterative optimization cycles, such as adjusting reaction time or stoichiometry, while documenting yield and impurity profiles.

- Step 3 : Validate reproducibility by repeating synthesis under identical conditions and comparing results using statistical tools (e.g., ANOVA).

- Table 1 : Example parameters for synthesis optimization:

| Variable | Range Tested | Impact on Purity | Reference Protocol |

|---|---|---|---|

| Temperature | 80–120°C | Higher temps reduce intermediate byproducts | |

| Precursor Ratio | 1:1 to 1:3 | Excess ligand improves crystallinity |

Q. What characterization techniques are critical for confirming this compound’s structural and electronic properties?

- Methodological Answer :

- XRD : Confirm crystallinity and phase purity by matching diffraction patterns with simulated models .

- SEM/TEM : Assess morphology and layer thickness, particularly for nanoscale variants.

- Photoluminescence (PL) Spectroscopy : Measure direct/indirect bandgap transitions, drawing parallels to methodologies used for monolayer MoS₂ .

- Raman Spectroscopy : Identify vibrational modes to detect structural defects or doping effects .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported catalytic or electronic properties of this compound across studies?

- Methodological Answer :

- Step 1 : Conduct a scoping review to map discrepancies (e.g., catalytic activity under varying pH or temperature) .

- Step 2 : Replicate conflicting experiments with standardized protocols (e.g., identical electrolyte concentrations in electrochemical tests) .

- Step 3 : Perform meta-analysis to identify confounding variables (e.g., surface oxidation in ambient conditions) .

- Example Approach : Compare activation energies from Arrhenius plots across studies to isolate temperature-dependent anomalies .

Q. What methodologies optimize this compound’s electronic properties for semiconductor applications?

- Methodological Answer :

- Bandgap Engineering : Use quantum confinement strategies, such as exfoliating bulk this compound into monolayers, to transition from indirect to direct bandgap materials (analogous to MoS₂ ).

- Doping Strategies : Introduce transition metals (e.g., Fe, Co) during synthesis and characterize carrier mobility via Hall effect measurements .

- Surface Passivation : Apply atomic layer deposition (ALD) of Al₂O₃ to reduce surface traps, enhancing photoconductivity .

Q. How should researchers design studies to investigate this compound’s stability under operational conditions?

- Methodological Answer :

- Accelerated Degradation Testing : Expose samples to extreme conditions (e.g., high humidity, UV radiation) and monitor structural integrity via in-situ XRD .

- Electrochemical Stability : Perform cyclic voltammetry over 1,000+ cycles to assess corrosion resistance, correlating with SEM post-testing .

Data Analysis and Reporting

Q. What statistical approaches are recommended for analyzing inconsistencies in this compound’s experimental data?

- Methodological Answer :

- Error Source Identification : Use sensitivity analysis to rank variables (e.g., instrumental noise vs. sample heterogeneity) .

- Bayesian Inference : Model probabilistic distributions of conflicting data (e.g., catalytic turnover frequencies) to identify most plausible outcomes .

Q. How can researchers ensure their findings on this compound are comparable to prior studies?

- Methodological Answer :

- Adopt FAIR Principles : Share raw datasets, metadata, and processing codes in repositories to enable cross-validation .

- Standardized Reporting : Follow guidelines for detailing experimental conditions (e.g., ISO standards for nanomaterials) .

Literature and Hypothesis Development

Q. What strategies identify gaps in existing literature on this compound’s mechanistic behavior?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.